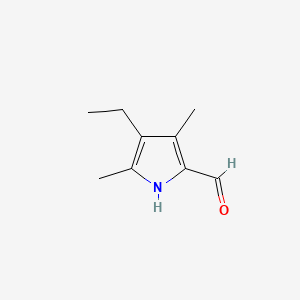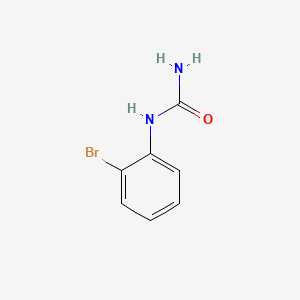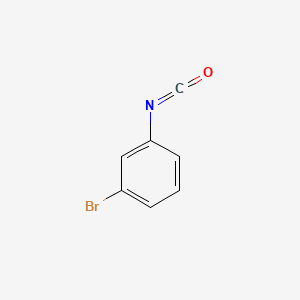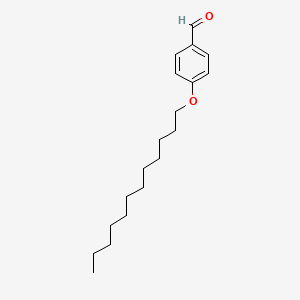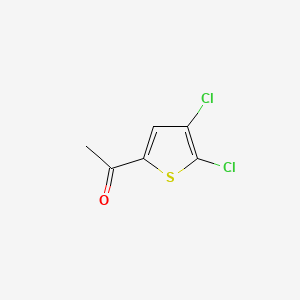
2-乙酰基-4,5-二氯噻吩
描述
2-Acetyl-4,5-dichlorothiophene is a chemical compound with the molecular formula C6H4Cl2OS . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of compounds related to 2-Acetyl-4,5-dichlorothiophene has been reported in several studies . For instance, a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents were synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium . Another study reported the preparation of chalcones in high yields via the condensation of 3-acetyl-2,5-dichlorothiophene with aryl aldehydes .Molecular Structure Analysis
The molecular structure of 2-Acetyl-4,5-dichlorothiophene has been characterized using different spectroscopic methods . The compound has a molecular weight of 195.066 Da .Chemical Reactions Analysis
2-Acetyl-4,5-dichlorothiophene can participate in various chemical reactions. For example, it can undergo condensation with aryl aldehydes to produce chalcones . It can also react with thiosemicarbazide in the presence of a catalytic amount of hydrochloric acid to provide 1,3-thiazin-2-amine derivatives .科学研究应用
抗肿瘤应用
2-乙酰基-4,5-二氯噻吩已用于合成对DU145等癌细胞系具有强效细胞毒作用的化合物。 这些化合物正在被探索作为抗肿瘤细胞毒偶联物的潜力 .
抗菌和抗氧化活性
该化合物的衍生物已被合成和表征其抗菌和抗氧化活性。 这包括对消旋体3-(2,5-二氯噻吩-3-基)-5-芳基吡唑-1-羧硫酰胺及其噻唑衍生物的研究 .
查耳酮的合成
该化合物用于合成查耳酮,查耳酮是芳香酮,在各种生物活性中显示出潜力。 该过程涉及3-乙酰基-2,5-二氯噻吩与不同醛的反应 .
分子对接研究
已使用2-乙酰基-4,5-二氯噻吩的衍生物进行分子对接研究,以了解它们与生物靶标的相互作用,这对药物设计和发现至关重要 .
噻吩并[3,2-e]-1,3-噻嗪-4-酮的合成
该化合物作为合成2,5-二氯-N-(取代氨基羰基硫代)噻吩-3-甲酰胺和2-(取代氨基)-4H-噻吩并[3,2-e]-1,3-噻嗪-4-酮的起始试剂,这些化合物在药物化学中具有多种潜在应用 .
亲电取代反应
它参与了噻吩化学的基础亲电取代反应。 这些反应对于创建具有多种应用的各种噻吩衍生物至关重要 .
作用机制
Biochemical Pathways
It’s worth noting that thiophene derivatives, such as 2-Acetyl-4,5-dichlorothiophene, are known to participate in various reactions, including electrophilic, nucleophilic, and radical substitutions .
Result of Action
Some studies suggest that thiophene derivatives may exhibit cytotoxic activities against certain cancer cell lines .
生化分析
Biochemical Properties
2-Acetyl-4,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51), through molecular docking studies . These interactions suggest that 2-Acetyl-4,5-dichlorothiophene may act as an inhibitor of CYP51, potentially affecting sterol biosynthesis pathways. Additionally, its antioxidant properties have been evaluated, indicating its ability to scavenge free radicals and reduce oxidative stress .
Cellular Effects
The effects of 2-Acetyl-4,5-dichlorothiophene on cellular processes have been studied in various cell lines. It has demonstrated cytotoxic activity against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . This cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, 2-Acetyl-4,5-dichlorothiophene has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis regulation .
Molecular Mechanism
At the molecular level, 2-Acetyl-4,5-dichlorothiophene exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting sterol biosynthesis . This inhibition can lead to alterations in membrane fluidity and function, impacting cellular homeostasis. Additionally, the compound’s antioxidant properties enable it to neutralize reactive oxygen species, reducing oxidative damage to cellular components . These combined effects contribute to its cytotoxic and antiproliferative activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Acetyl-4,5-dichlorothiophene have been investigated. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
Studies on the dosage effects of 2-Acetyl-4,5-dichlorothiophene in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and maintains its cytotoxic and antioxidant properties . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
2-Acetyl-4,5-dichlorothiophene is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-Acetyl-4,5-dichlorothiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in lipid-rich regions, such as cell membranes, due to its lipophilic nature. This localization can enhance its interactions with membrane-bound enzymes and receptors, thereby modulating its biological activity .
Subcellular Localization
2-Acetyl-4,5-dichlorothiophene is primarily localized in the endoplasmic reticulum and mitochondria within cells . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, while its presence in mitochondria enables it to influence oxidative phosphorylation and apoptosis pathways .
属性
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUJYLVQPGASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206384 | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-59-1 | |
| Record name | 1-(4,5-Dichloro-2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57681-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4,5-dichloro-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
